

# 2-Chloro-6-phenoxy pyrazine CAS number and structure

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## Compound of Interest

Compound Name: 2-Chloro-6-phenoxy pyrazine

CAS No.: 64383-29-5

Cat. No.: B1365962

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## Technical Monograph: 2-Chloro-6-phenoxy pyrazine

Core Identity & Synthetic Utility in Drug Discovery

### Identity & Physicochemical Profile[1][2][3][4][5]

**2-Chloro-6-phenoxy pyrazine** is a bifunctionalized pyrazine scaffold characterized by the presence of an electron-withdrawing chlorine atom and an electron-donating phenoxy group positioned meta to each other relative to the pyrazine nitrogen axis (positions 2 and 6). This specific substitution pattern renders the molecule highly valuable for Structure-Activity Relationship (SAR) exploration, particularly in the development of kinase inhibitors and GPCR ligands.

### Key Identifiers

Parameter	Detail
Chemical Name	2-Chloro-6-phenoxy pyrazine
CAS Number	64383-29-5
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O
Molecular Weight	206.63 g/mol
SMILES	Clc1nc(Oc2ccccc2)cn1
InChI Key	Unique identifier derived from structure (e.g., generated from SMILES)
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water

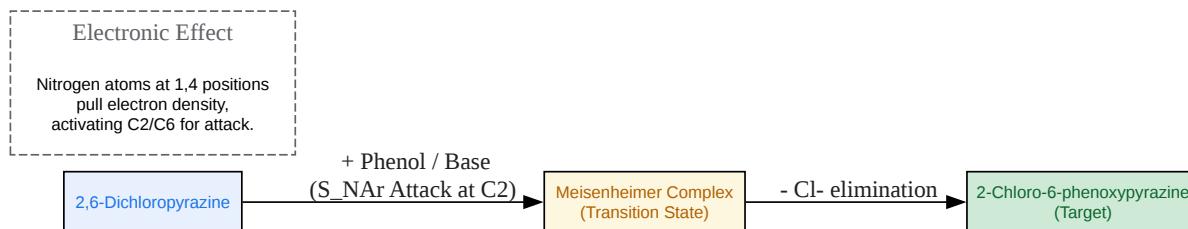
## Structural Analysis & Reactivity[1][6]

The chemical behavior of **2-chloro-6-phenoxy pyrazine** is defined by the interplay between the pyrazine ring's electron-deficient nature and its substituents.

- **Pyrazine Core:** The 1,4-diazine ring is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).
- **C2-Chlorine:** This is the primary "warhead" for further functionalization. The chlorine atom acts as a good leaving group, activated by the adjacent nitrogen (N1) and the para-nitrogen (N4).
- **C6-Phenoxy Group:** The phenoxy ether linkage is relatively stable under standard S<sub>N</sub>Ar conditions used to displace the chlorine. However, it introduces steric bulk and lipophilicity, which can influence binding affinity in biological targets.

## Electronic Activation Diagram (DOT)

The following diagram illustrates the activation of the C2 position for nucleophilic attack, driven by the inductive effects of the ring nitrogens.



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Figure 1: Reaction pathway for the synthesis of **2-chloro-6-phenoxy pyrazine** via S<sub>N</sub>Ar mechanism.

## Synthesis & Manufacturing Protocol

The synthesis of **2-chloro-6-phenoxy pyrazine** is typically achieved through a controlled Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) reaction. The starting material, 2,6-dichloropyrazine, possesses two chemically equivalent electrophilic sites. The challenge lies in achieving mono-substitution while preventing the formation of the bis-phenoxy byproduct.

## Optimized Experimental Protocol

Objective: Selective synthesis of **2-chloro-6-phenoxy pyrazine** from 2,6-dichloropyrazine.

Reagents:

- Substrate: 2,6-Dichloropyrazine (1.0 equiv)
- Nucleophile: Phenol (0.95 - 1.0 equiv)
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.2 equiv) or Sodium Hydride (NaH) for faster kinetics.
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

- **Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF (0.2 M concentration).
- **Nucleophile Activation:** In a separate vessel, treat Phenol (1.0 eq) with  $K_2CO_3$  (1.2 eq) in DMF for 15 minutes at room temperature to generate the phenoxide species in situ.
- **Controlled Addition:** Slowly add the phenoxide solution to the 2,6-dichloropyrazine solution dropwise over 30 minutes. Note: Keeping the electrophile in excess during addition minimizes bis-substitution.
- **Reaction:** Stir the mixture at 60–80°C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 2–4 hours.
- **Quench & Workup:** Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
- **Purification:** Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over  $MgSO_4$ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to remove unreacted starting material and trace bis-phenoxy byproducts.

## Yield Optimization Table

Variable	Condition	Outcome
Stoichiometry	1:1 (SM:Phenol)	High yield of mono-product.
Stoichiometry	1:2 (SM:Phenol)	Significant formation of 2,6-diphenoxy pyrazine.
Temperature	>100°C	Increased byproduct formation; degradation.
Solvent	DMF	Excellent solubility; promotes $S_NAr$ .

## Applications in Drug Discovery

**2-Chloro-6-phenoxy pyrazine** serves as a versatile "scaffold hopping" intermediate. In medicinal chemistry, the pyrazine ring is often used as a bioisostere for pyridine or benzene

rings to improve metabolic stability or solubility.

## Kinase Inhibitor Development

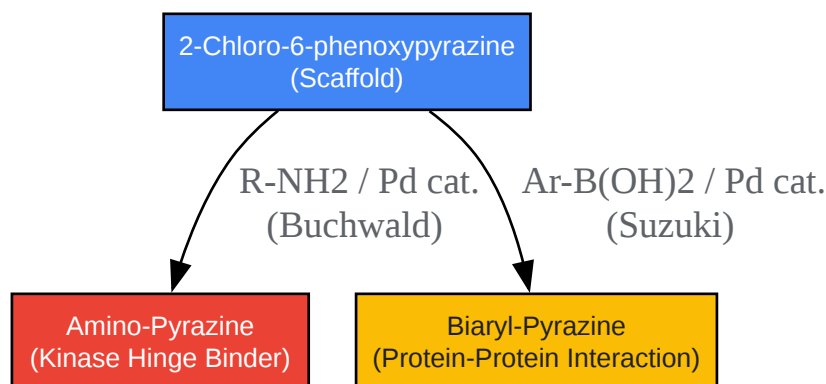
The chlorine at position 2 is readily displaceable by amines (via Buchwald-Hartwig amination or  $S_NAr$ ) to attach hinge-binding motifs. The phenoxy group at position 6 extends into the hydrophobic back-pocket of the kinase ATP-binding site, providing selectivity.

## Heterocyclic Library Generation

This compound is a precursor for:

- Suzuki-Miyaura Coupling: Replacing the Cl with aryl/heteroaryl groups.
- Sonogashira Coupling: Introducing alkynes for rigid linker systems.

## Functionalization Workflow (DOT)



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Figure 2: Divergent synthesis pathways utilizing the chloro-handle for library generation.

## Safety & Handling

As a halogenated heterocycle, **2-chloro-6-phenoxy pyrazine** requires standard laboratory safety precautions.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods, although pyrazines are generally stable.

## References

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